molecular formula C12H10N2O2 B2741466 4-(3-Amino-pyridin-2-yl)-benzoic acid CAS No. 886505-75-5

4-(3-Amino-pyridin-2-yl)-benzoic acid

Cat. No. B2741466
CAS RN: 886505-75-5
M. Wt: 214.224
InChI Key: JKUXNNSVOYEEQX-UHFFFAOYSA-N
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Description

“4-(3-Amino-pyridin-2-yl)-benzoic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is related to “AMINO-PYRIDIN-2-YL-ACETIC ACID” which has the same molecular formula .

Scientific Research Applications

Crystallographic Studies

In crystallography, "4-(3-Amino-pyridin-2-yl)-benzoic acid" derivatives have been utilized to study hydrogen bonding patterns and molecular assembly. For example, Lemmerer and Bourne (2012) investigated the co-crystal of benzoic acid derivatives, revealing how hydrogen bonds form extended ribbons, offering insights into molecular packing and interaction mechanisms in crystalline materials (Lemmerer & Bourne, 2012).

Luminescent Materials

Derivatives of "4-(3-Amino-pyridin-2-yl)-benzoic acid" have been reported to possess aggregation-enhanced emission (AEE) properties, making them potential candidates for optoelectronic applications. Srivastava et al. (2017) synthesized pyridyl substituted benzamides that displayed luminescent properties in both solution and solid-state, suggesting their applicability in light-emitting devices (Srivastava et al., 2017).

Metal-Organic Frameworks (MOFs)

"4-(3-Amino-pyridin-2-yl)-benzoic acid" has been used in the construction of porous metal-organic frameworks (MOFs) with applications in gas separation and adsorption. Ma et al. (2020) developed an amino-decorated MOF that showed high selectivity for C2 hydrocarbons over CH4 and efficient iodine adsorption, demonstrating the compound's utility in environmental and energy storage applications (Ma et al., 2020).

Coordination Polymers and Photophysical Properties

The compound and its variants are integral in synthesizing lanthanide-based coordination polymers, which are studied for their unique photophysical properties. Sivakumar et al. (2011) explored these polymers assembled from derivatives of benzoic acids, showing potential for application in optical materials due to their luminescence efficiencies (Sivakumar et al., 2011).

Corrosion Inhibition

In the field of corrosion science, pyridine and benzoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. El Hajjaji et al. (2018) studied these derivatives on mild steel, finding significant inhibition efficiencies, which could lead to their application in protective coatings (El Hajjaji et al., 2018).

Mechanism of Action

The mechanism of action of “4-(3-Amino-pyridin-2-yl)-benzoic acid” is not specified in the sources I found. The mechanism of action for a compound depends on its intended use, which is not specified for this compound .

Future Directions

The future directions for “4-(3-Amino-pyridin-2-yl)-benzoic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the needs of the scientific and industrial communities .

properties

IUPAC Name

4-(3-aminopyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXNNSVOYEEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopyridin-2-yl)benzoic acid

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